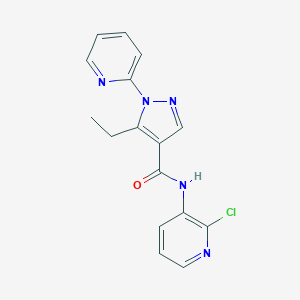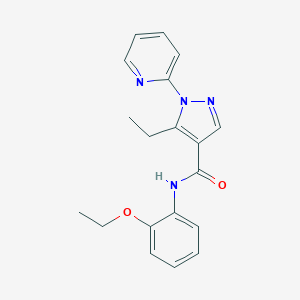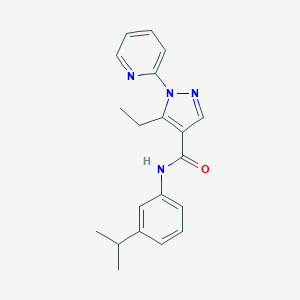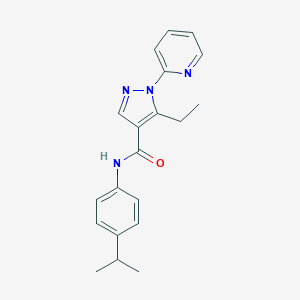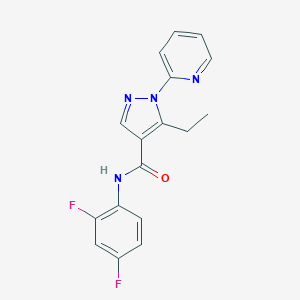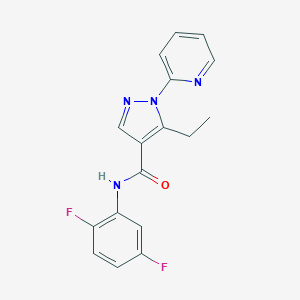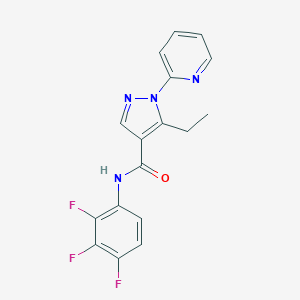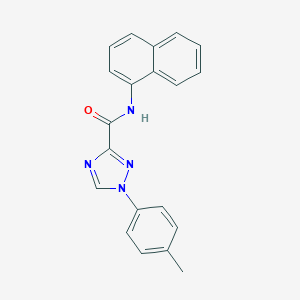
1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide, also known as MNTX, is a small molecule that has been extensively studied for its potential use in scientific research. MNTX is a triazole analog of α-methyl-tryptophan, which is a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that plays a key role in the regulation of the immune system, and has been implicated in a variety of diseases, including cancer, autoimmune disorders, and viral infections. In
作用機序
1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a competitive inhibitor of IDO, which means that it binds to the active site of the enzyme and prevents it from catalyzing the conversion of tryptophan to kynurenine. Tryptophan is an essential amino acid that is required for T cell proliferation and function, and its depletion by IDO has been shown to inhibit T cell responses. By inhibiting IDO, 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide can prevent tryptophan depletion and promote T cell activation.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects, particularly in the context of immune activation. 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been shown to enhance T cell proliferation and function, and to promote the production of cytokines and chemokines that are involved in immune cell recruitment and activation. 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the activity of regulatory T cells, which are immune cells that suppress immune responses and promote immune tolerance.
実験室実験の利点と制限
1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, and it has been extensively studied for its potential use in scientific research. 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects, particularly in the context of immune activation, and it has the potential to enhance T cell responses and promote immune activation.
However, there are also some limitations to the use of 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments. 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a small molecule that may not be suitable for use in vivo, and it may have limited bioavailability and stability in biological systems. Additionally, the inhibition of IDO by 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide may have complex effects on immune responses, and the optimal conditions for its use in lab experiments may require further optimization.
将来の方向性
There are several future directions for research on 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to explore the use of 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide in combination with other immunotherapeutic agents, such as checkpoint inhibitors or adoptive T cell therapies. Another potential direction is to explore the use of 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide in the treatment of viral infections, such as HIV or hepatitis C, which have been shown to induce IDO activity and suppress immune responses. Additionally, further research is needed to optimize the conditions for the use of 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments, and to explore its potential use in vivo. Overall, 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide represents a promising tool for the study of immune activation and regulation, and its potential applications in scientific research are wide-ranging.
合成法
The synthesis of 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a multistep process that involves several chemical reactions. The starting material for the synthesis is 1-naphthylamine, which is converted to 1-naphthyl-1H-1,2,4-triazole-3-carboxylic acid through a series of reactions involving nitration, reduction, and cyclization. The 4-methylphenyl group is then added to the triazole ring via a Friedel-Crafts acylation reaction, and the resulting compound is converted to 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide through a series of steps involving protection and deprotection of functional groups.
科学的研究の応用
1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential use in scientific research, particularly in the field of immunology. 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of IDO, which is an enzyme that plays a key role in the regulation of the immune system. IDO is expressed by a variety of immune cells, including dendritic cells, macrophages, and T cells, and is involved in the suppression of T cell responses. By inhibiting the activity of IDO, 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide has the potential to enhance T cell responses and promote immune activation.
特性
分子式 |
C20H16N4O |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-N-naphthalen-1-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H16N4O/c1-14-9-11-16(12-10-14)24-13-21-19(23-24)20(25)22-18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,22,25) |
InChIキー |
XQYAMMABFAZUOY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC4=CC=CC=C43 |
正規SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



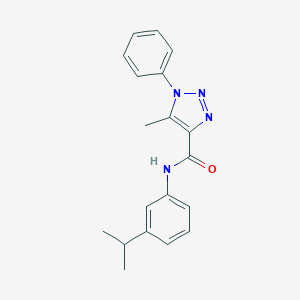
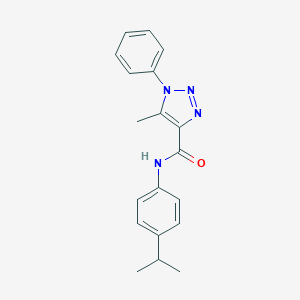
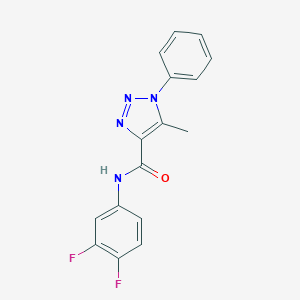
![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278827.png)
![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)
![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278832.png)
